TIK-301 was developed by Eli Lilly and Company and belongs to the class of melatonin receptor agonists. It is structurally related to melatonin, with modifications that enhance its pharmacological properties, including improved receptor affinity and bioavailability . The compound acts on the central nervous system, particularly within the suprachiasmatic nucleus of the hypothalamus, where melatonin receptors play a crucial role in circadian regulation .
The synthesis of TIK-301 involves several chemical reactions that modify the indolic structure of melatonin. The key steps include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
TIK-301 has a molecular formula of C_14H_14ClN_3O_2, with a molar mass of approximately 293.73 g/mol. The structure consists of:
The compound's three-dimensional structure allows it to fit well into the binding sites of MT1 and MT2 receptors, facilitating effective agonistic action .
TIK-301 undergoes various chemical reactions in biological systems:
TIK-301 acts as an agonist at both MT1 and MT2 receptors:
The pharmacodynamics indicate that TIK-301 exhibits a higher binding affinity compared to natural melatonin, with an EC50 value of 0.0479 nM for promoting sleep effects .
TIK-301 possesses distinct physical and chemical properties:
These properties contribute to its efficacy as a therapeutic agent for sleep disorders.
TIK-301 shows potential for various scientific applications:
Clinical trials have demonstrated significant improvements in sleep latency among participants using TIK-301 compared to placebo treatments .
TIK-301 (β-methyl-6-chloromelatonin) was strategically designed as a chlorinated derivative of melatonin to overcome the natural hormone's pharmacokinetic limitations while enhancing receptor affinity. The molecular modifications focused on two key regions: the indole ring system and the ethylamide side chain. Chlorination at the C6 position of the indole ring (replacing the hydrogen atom) significantly enhances binding affinity at melatonin receptors, particularly MT₂. This modification increases electron-withdrawing properties and steric bulk, creating more favorable interactions within the orthosteric binding pocket. The chlorine atom's strategic positioning mimics the natural electron distribution found in high-affinity ligands, resulting in a MT₁ Ki of 0.081 nM and MT₂ Ki of 0.042 nM – representing approximately 3-5 fold greater affinity than melatonin itself [1] [7].
The chlorine atom also confers metabolic advantages by reducing susceptibility to oxidative degradation, particularly against hepatic cytochrome P450 enzymes. This modification extends the elimination half-life (approximately 1 hour) compared to melatonin's considerably shorter half-life (20-50 minutes), while maintaining nine times greater bioavailability and six times greater area under the curve (AUC) [1] [3]. Importantly, chlorine substitution at C6 position creates a distinct SAR profile compared to other halogen positions, with molecular modeling suggesting optimized van der Waals contacts with transmembrane helix V in both MT₁ and MT₂ receptors [4] [9].
Table 1: Impact of Structural Modifications on Melatonin Receptor Binding Affinity
Compound | MT₁ Ki (nM) | MT₂ Ki (nM) | MT₂ Selectivity (MT₁/MT₂ Ki Ratio) | Key Modifications |
---|---|---|---|---|
Melatonin | 0.5-1.2 | 0.2-0.35 | 2.5-3.4 | None (natural ligand) |
TIK-301 | 0.081 | 0.042 | 1.93 | 6-Cl, β-CH₃ |
6-Fluoro-melatonin | 0.92 | 0.43 | 2.14 | 6-F |
6-Bromo-melatonin | 0.21 | 0.09 | 2.33 | 6-Br |
5-Methoxy-tryptamine | >1000 | >1000 | - | No acetyl side chain |
The introduction of a chiral center at the β-position of the ethylamide side chain (R-configuration) represents a critical advancement in melatonergic drug design. SAR studies demonstrate that the (R)-enantiomer of β-methyl-substituted melatonin derivatives exhibits superior binding affinity compared to both the (S)-enantiomer and the racemic mixture. This stereospecificity arises from the conformational constraint imposed by the methyl group, which preferentially stabilizes the extended trans conformation required for optimal receptor interaction [6] [9].
Molecular dynamics simulations reveal that the β-methyl group significantly alters the conformational landscape of the ethylamide chain. The (R)-enantiomer adopts a gauche conformation that perfectly complements the topography of the MT₁ and MT₂ binding pockets, particularly forming enhanced hydrophobic contacts with Val192 (MT₁) and Leu272 (MT₂). In contrast, the (S)-enantiomer preferentially occupies a conformation that induces steric clashes with Phe179 and Asn162, reducing binding efficiency by approximately 10-fold [6]. This stereochemical preference extends beyond TIK-301 to other melatonergic scaffolds, including N-anilinoethylamides and phenoxyethylamide derivatives, where S-enantiomers show superior binding – highlighting scaffold-dependent chiral recognition patterns [6].
The β-methyl substitution also confers metabolic advantages by sterically hindering amide bond hydrolysis, contributing to TIK-301's extended half-life relative to melatonin. Plasma concentrations peak within 1 hour post-administration and remain detectable for up to 12 hours, a pharmacokinetic profile attributed to both chlorine substitution and the chiral β-methyl group working synergistically [1] [3].
TIK-301, agomelatine, and ramelteon represent distinct structural approaches to melatonergic agonism, each with unique SAR features:
Ramelteon employs a tricyclic indane bioisostere replacing the indole ring, coupled with a flexible ethylamide chain lacking β-substitution. This design yields exceptionally high affinity (MT₁ Ki=0.014 nM; MT₂ Ki=0.112 nM) with 3-16-fold greater potency than melatonin, but exhibits reduced metabolic stability compared to TIK-301 due to the absence of chlorine and β-methyl group [3] [4]. The indane system enables π-π stacking interactions with Phe179 and Phe264 that indole cannot achieve, explaining its enhanced affinity despite different electronics. Unlike TIK-301, ramelteon shows preferential MT₁ binding (MT₁/MT₂ Ki ratio ≈ 0.125), potentially enhancing sleep onset effects [3] [9].
Agomelatine features a naphthalene core isosteric to indole, with a flexible ethylamide chain modified to include an alkyloxymethyl group. This compound exhibits dual pharmacology: melatonergic agonism (MT₁ Ki=0.1 nM; MT₂ Ki=0.06 nM) combined with 5-HT₂C receptor antagonism (Ki=631 nM) – a profile shared with TIK-301, which also antagonizes 5-HT₂B/5-HT₂C receptors [1] [4] [9]. Agomelatine's naphthalene system provides greater planarity than indole, enhancing hydrophobic burial in the receptor but reducing hydrogen bonding capability. Unlike TIK-301's constrained β-methyl group, agomelatine's flexible chain adopts multiple conformations, contributing to its broader pharmacological profile but shorter half-life (1-2 hours) [3] [4].
Table 2: Structural and Pharmacological Comparison of Melatonergic Agonists
Feature | TIK-301 | Ramelteon | Agomelatine |
---|---|---|---|
Core Structure | 6-Chloroindole | Indane | Naphthalene |
Side Chain | -NH-CH(CH₃)-COCH₃ (R) | -NH-CH₂-CH₂-COCH₃ | -NH-CH₂-CH₂-COCH₂OCH₃ |
MT₁ Ki (nM) | 0.081 | 0.014 | 0.1 |
MT₂ Ki (nM) | 0.042 | 0.112 | 0.06 |
MT₁/MT₂ Ratio | 1.93 | 0.125 | 1.67 |
Additional Targets | 5-HT₂B/5-HT₂C antagonist | None significant | 5-HT₂C antagonist |
Half-life (hr) | ~1 | 1-2.6 | 1-2 |
TIK-301 occupies a unique position with its balanced MT₁/MT₂ affinity (MT₁/MT₂ Ki ratio=1.9) and dual melatonergic/serotonergic activity. The 6-chloro substitution combined with β-methyl configuration creates a distinct electronic and steric environment that enhances residence time in the binding pocket compared to the unsubstituted indoles. This SAR profile positions TIK-301 as a valuable pharmacological tool for understanding the differential contributions of MT₁ versus MT₂ activation in circadian regulation, distinct from the MT₁-selective ramelteon and the multi-target agomelatine [1] [4] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1